![molecular formula C14H12N4O4S2 B14361749 7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid CAS No. 91097-77-7](/img/structure/B14361749.png)
7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid is a complex organic compound featuring a thiazole ring, a quinoline structure, and a sulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid typically involves multiple steps. One common method includes the reaction of 4,5-dimethylthiazole with hydrazine derivatives, followed by cyclization with quinoline derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production rates and maintain consistent quality .
化学反応の分析
Types of Reactions
7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or quinoline rings .
科学的研究の応用
7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The quinoline structure may intercalate with DNA, affecting replication and transcription processes. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules .
類似化合物との比較
Similar Compounds
4,5-Dimethylthiazole: Shares the thiazole ring but lacks the quinoline and sulfonic acid groups.
Quinoline-5-sulfonic acid: Contains the quinoline and sulfonic acid groups but lacks the thiazole ring.
Hydrazinylidene derivatives: Similar hydrazine-based compounds with varying substituents.
Uniqueness
7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid is unique due to its combination of a thiazole ring, quinoline structure, and sulfonic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
91097-77-7 |
|---|---|
分子式 |
C14H12N4O4S2 |
分子量 |
364.4 g/mol |
IUPAC名 |
7-[(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]-8-hydroxyquinoline-5-sulfonic acid |
InChI |
InChI=1S/C14H12N4O4S2/c1-7-8(2)23-14(16-7)18-17-10-6-11(24(20,21)22)9-4-3-5-15-12(9)13(10)19/h3-6,19H,1-2H3,(H,20,21,22) |
InChIキー |
GYEBWHQRAVAYAD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N=NC2=CC(=C3C=CC=NC3=C2O)S(=O)(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


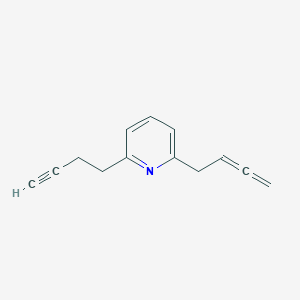
![2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid](/img/structure/B14361676.png)
![2-Methoxy-4-[2-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14361684.png)
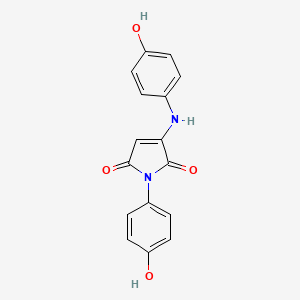


![N-{2-[4-(Piperidine-1-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14361704.png)

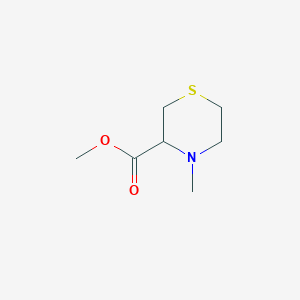
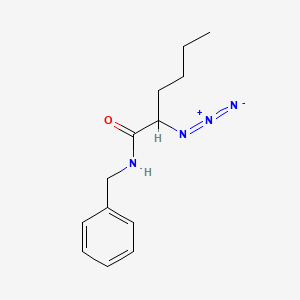
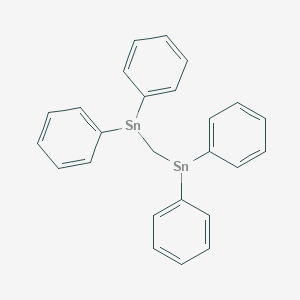
![N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine](/img/structure/B14361740.png)
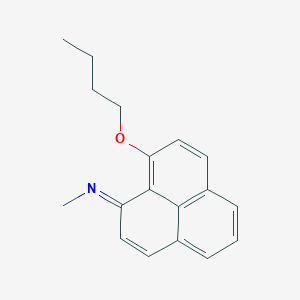
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B14361745.png)
